

GPR35 Modulation in Gastrointestinal Tissues: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gpr35 modulator 2*

Cat. No.: *B15572216*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35) has emerged as a critical regulator of gastrointestinal (GI) physiology and pathophysiology. Predominantly expressed in the intestinal tract and on various immune cells, GPR35 is implicated in the modulation of inflammatory responses, mucosal barrier integrity, and cell proliferation. Its association with inflammatory bowel disease (IBD) and colorectal cancer (CRC) has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of GPR35 function in GI tissues, detailing its signaling pathways, the quantitative effects of its modulators, and comprehensive experimental protocols for its study.

Introduction to GPR35 in the Gastrointestinal Tract

GPR35 is a class A rhodopsin-like G protein-coupled receptor. In the gastrointestinal tract, its expression is most prominent in the colon and small intestine, specifically within intestinal epithelial cells (including goblet cells and crypt enterocytes) and various immune cell populations such as macrophages, dendritic cells, and T cells.^{[1][2][3][4]} This widespread expression underscores its multifaceted role in maintaining gut homeostasis and its involvement in disease states.

GPR35 is activated by a range of endogenous and synthetic ligands. The tryptophan metabolite kynurenic acid (KYNA) is a proposed endogenous agonist, although its potency

varies across species.[1][4] Other potential endogenous activators include lysophosphatidic acid (LPA) and the chemokine CXCL17.[1][4] A variety of synthetic agonists and antagonists have been developed, providing valuable tools for elucidating the function of GPR35.

Functionally, GPR35 signaling has been shown to be protective in models of colitis by promoting mucosal repair and maintaining epithelial barrier integrity.[1][5] Conversely, it has also been implicated in promoting tumorigenesis in colorectal cancer.[1] This dual role highlights the complexity of GPR35 signaling and the importance of understanding its context-dependent functions.

GPR35 Expression in Gastrointestinal Tissues

The expression of GPR35 is a key determinant of its function in the gut. While high expression is consistently reported in the colon and small intestine, the relative levels in different cell types can influence physiological outcomes.

Tissue/Cell Type	Expression Level	Method	Species	Reference
Colon (Healthy)	High	mRNA	Human, Mouse	[2] [3]
Small Intestine (Healthy)	High	mRNA	Human, Mouse	[3] [6]
Stomach (Healthy)	Lower	mRNA	Human, Mouse	[1] [3]
Colorectal Cancer Tissue	Significantly higher than healthy margin	qRT-PCR	Human	[7]
Intestinal Epithelial Cells	Prominent	scRNA-seq, Reporter Mice	Mouse	[1] [8]
Goblet Cells	High	scRNA-seq	Mouse	[8]
Intestinal Macrophages	High	Reporter Mice	Mouse	[1] [8]
Intestinal Dendritic Cells	High	-	Mouse	[1]

This table summarizes relative expression levels. Absolute quantitative data on protein expression across different GI segments and immune cell subsets remains an area for further investigation.

GPR35 Signaling Pathways in Gastrointestinal Tissues

GPR35 activation initiates a complex network of intracellular signaling cascades through coupling to multiple G protein subtypes and through G protein-independent mechanisms involving β -arrestins. The primary signaling arms include $G_{\alpha i/o}$, $G_{\alpha 12/13}$, and β -arrestin pathways, often culminating in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[\[5\]](#)[\[9\]](#)

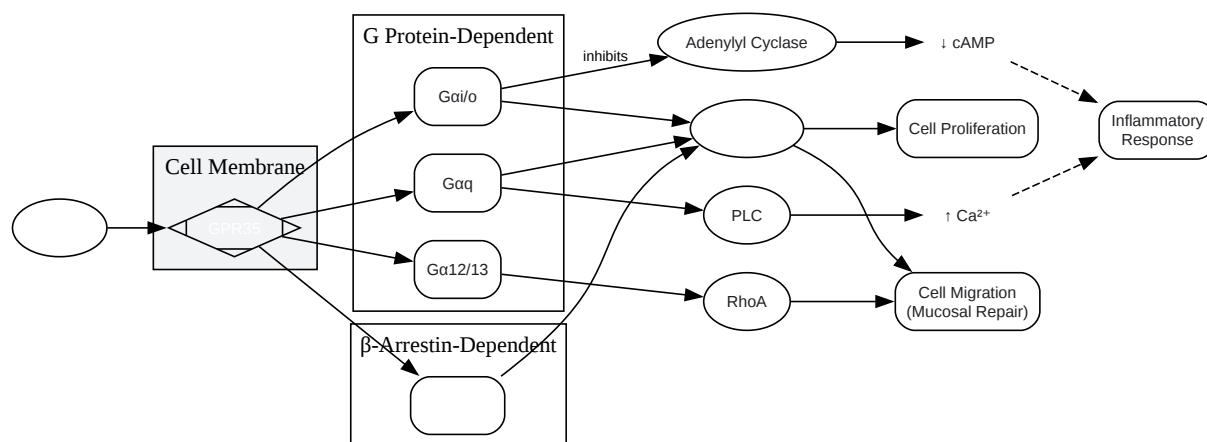
Gα-Protein Dependent Signaling

- **Gai/o Pathway:** Coupling to Gai/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently influence downstream pathways, including the MAPK/ERK cascade.[\[9\]](#)
- **Gα12/13 Pathway:** GPR35 can couple to Gα12/13, leading to the activation of RhoA. This pathway is crucial for regulating cytoskeletal dynamics, which is important for processes such as cell migration.[\[1\]](#)
- **Gαq Pathway:** In some contexts, GPR35 has been shown to signal through Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[\[5\]](#)

β-Arrestin Dependent Signaling

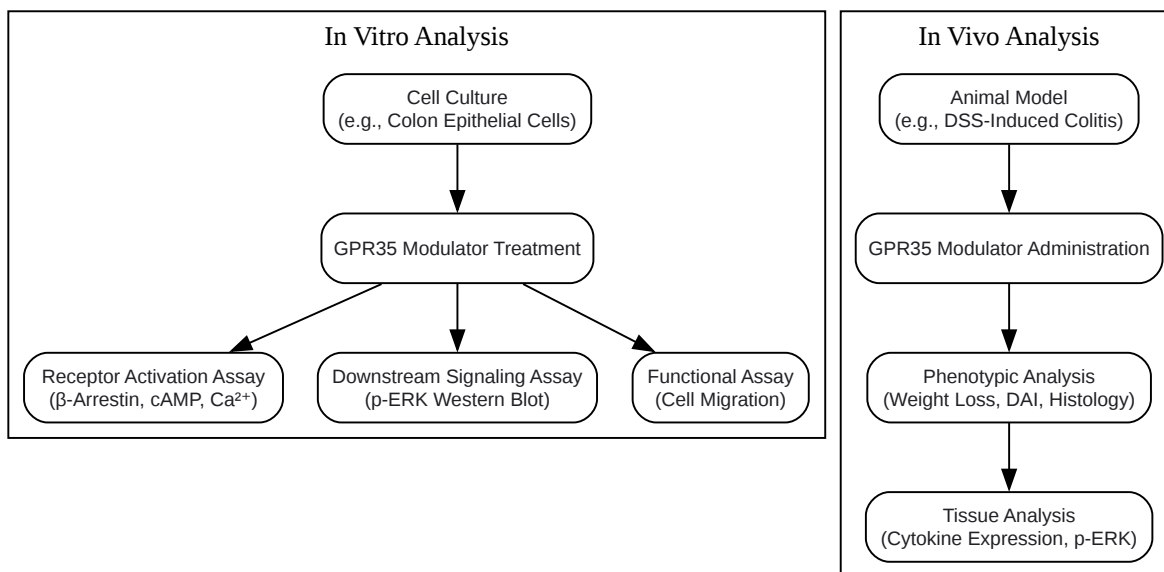
Upon agonist binding, GPR35 is phosphorylated, leading to the recruitment of β-arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling. β-arrestins can act as scaffolds for components of the MAPK cascade, facilitating the activation of ERK1/2.[\[5\]](#)[\[9\]](#) Interestingly, there is evidence of biased agonism, where certain ligands preferentially activate G protein or β-arrestin pathways. For instance, kynurenic acid is a poor recruiter of β-arrestin compared to synthetic agonists like zaprinast and pamoic acid.[\[5\]](#) Furthermore, GPR35 exhibits constitutive (agonist-independent) activity that appears to be biased towards Gα12/13 signaling, which plays a role in maintaining gut barrier permeability.[\[10\]](#)[\[11\]](#)

Signaling Pathway Diagrams



[Click to download full resolution via product page](#)

Caption: GPR35 Agonist-Induced Signaling Pathways.



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for GPR35 Functional Studies.

Quantitative Data on GPR35 Modulators

The pharmacological characterization of GPR35 modulators is essential for understanding their therapeutic potential. The following tables summarize the potency of various agonists and antagonists from the literature.

Table 4.1: GPR35 Agonist Potency

Agonist	Species	Assay Type	Cell Line	pEC50	EC50 (nM)	Reference
Zaprinast	Human	β -Arrestin Recruitment	CHO-K1	~6.1	~840	[12]
Rat	Calcium Mobilization	HEK293	~7.8	~16	[12]	
Lodoxamide	Human	AP-TGF- α Release	-	9.0	1	[13]
Pamoic Acid	Human	β -Arrestin Recruitment	-	-	79	[14]
YE120	Human	DMR / β -Arrestin	-	-	32.5	[14]
Kynurenic Acid	Human	-	-	217 μ M	-	[1]
Rat	-	-	66 μ M	-	[1]	
Compound 4b	Human	β -Arrestin Recruitment	-	-	76.0	[15]
Mouse	β -Arrestin Recruitment	-	-	63.7	[15]	
Rat	β -Arrestin Recruitment	-	-	77.8	[15]	

Table 4.2: GPR35 Antagonist Potency

Antagonist	Species	Assay Type	pIC50	IC50 (nM)	Reference
ML-145	Human	-	-	~25	[1]
Mouse	-	No Response	-	[1]	
Rat	-	No Response	-	[1]	
CID2745687	Human	-	-	~200	[1]
Mouse	-	No Response	-	[1]	
Rat	-	No Response	-	[1]	
ML-194	Human	-	-	~200	[1]

Detailed Experimental Protocols

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation.

- Cell Line: CHO-K1 or HEK293 cells stably co-expressing GPR35 tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin tagged with the larger complementing enzyme fragment (e.g., Enzyme Acceptor).
- Procedure:
 - Cell Plating: Seed cells in a 384-well white, solid-bottom plate at an optimized density and incubate overnight.
 - Compound Preparation: Prepare serial dilutions of test compounds.
 - Agonist Stimulation: Add diluted compounds to the cell plate and incubate at 37°C for 90 minutes.
 - Signal Detection: Add the detection reagent containing the chemiluminescent substrate. Incubate at room temperature for 60 minutes in the dark.

- Data Acquisition: Read luminescence on a plate reader.
- Data Analysis: Normalize data to vehicle control (0% activation) and a reference full agonist (100% activation). Fit the concentration-response data to a four-parameter logistic equation to determine EC50 values.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model to study IBD and the role of GPR35 in intestinal inflammation.

- Animals: GPR35 knockout and wild-type littermate mice.
- Procedure:
 - Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.
 - Monitoring: Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
 - Termination: At the end of the study, euthanize the mice and collect colon tissue.
 - Analysis:
 - Measure colon length.
 - Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt loss.
 - Homogenize a portion of the colon for RNA or protein extraction to analyze cytokine expression (e.g., by qRT-PCR) or protein phosphorylation (e.g., by Western blot).

Western Blot for Phospho-ERK1/2

This protocol allows for the quantification of GPR35-mediated ERK1/2 activation.^{[9][16]}

- Procedure:
 - Cell Culture and Treatment: Culture cells (e.g., HEK293 expressing GPR35 or a colon epithelial cell line) and serum-starve overnight to reduce basal ERK phosphorylation. Treat

with GPR35 modulators for various times (e.g., 5-30 minutes).

- Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour.
 - Incubate with a primary antibody specific for phosphorylated ERK1/2 overnight at 4°C.
 - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
- Data Analysis: Quantify band intensities using densitometry software.

Scratch (Wound Healing) Assay

This assay assesses the effect of GPR35 modulation on cell migration, a key process in mucosal repair.^{[17][18][19][20]}

- Procedure:
 - Cell Seeding: Seed cells (e.g., a colon epithelial cell line) in a 6-well or 12-well plate and grow to a confluent monolayer.
 - Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
 - Washing: Gently wash with PBS to remove detached cells.

- Treatment: Add fresh medium containing the GPR35 modulator or vehicle control.
- Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound is closed.
- Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) to quantify the rate of wound closure.

Conclusion and Future Directions

GPR35 is a multifaceted receptor in the gastrointestinal tract with significant implications for IBD and colorectal cancer. Its complex signaling, involving multiple G proteins and β -arrestin, offers various avenues for therapeutic intervention. The development of modulators with specific signaling biases may provide opportunities to selectively target the protective or pro-proliferative functions of GPR35. Future research should focus on further delineating the cell-type-specific functions of GPR35 in the gut, identifying its definitive endogenous ligands, and exploring the therapeutic potential of GPR35 modulators in preclinical and clinical settings. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our understanding of this important therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
2. G-protein coupled receptor 35 (GPR35) regulates the colonic epithelial cell response to enterotoxigenic Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
3. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
4. GPR35 in Intestinal Diseases: From Risk Gene to Function - PubMed [pubmed.ncbi.nlm.nih.gov]
5. frontiersin.org [frontiersin.org]
6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. GPR35 agonist 2 | Benchchem [benchchem.com]
- 14. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Wound healing migration assay (Scratch assay) [protocols.io]
- 18. clyte.tech [clyte.tech]
- 19. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- To cite this document: BenchChem. [GPR35 Modulation in Gastrointestinal Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572216#gpr35-modulator-2-function-in-gastrointestinal-tract-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com